molecular formula C14H18ClNO B5860213 1-(2-chloro-4-methylbenzoyl)azepane

1-(2-chloro-4-methylbenzoyl)azepane

Cat. No. B5860213
M. Wt: 251.75 g/mol
InChI Key: AVKSQHNMPQXVAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chloro-4-methylbenzoyl)azepane, also known as CMA, is a chemical compound that belongs to the class of benzoylazepanes. It has gained significant attention from scientists due to its potential applications in medicinal chemistry and drug discovery. In

Mechanism of Action

The mechanism of action of 1-(2-chloro-4-methylbenzoyl)azepane involves the inhibition of tubulin polymerization, which is essential for cell division. By disrupting the formation of microtubules, 1-(2-chloro-4-methylbenzoyl)azepane prevents cancer cells from dividing and proliferating. This mechanism of action is similar to that of other anticancer drugs, such as paclitaxel and vinblastine.
Biochemical and Physiological Effects:
1-(2-chloro-4-methylbenzoyl)azepane has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. Furthermore, 1-(2-chloro-4-methylbenzoyl)azepane has been found to enhance the immune response against cancer cells, making it a potential immunotherapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2-chloro-4-methylbenzoyl)azepane in lab experiments is its potent antitumor activity. It can be used as a positive control in cell viability assays and animal models of cancer. However, 1-(2-chloro-4-methylbenzoyl)azepane is also highly toxic to normal cells, which limits its therapeutic potential. Moreover, the synthesis of 1-(2-chloro-4-methylbenzoyl)azepane is complex and requires specialized equipment, which may pose a challenge for researchers.

Future Directions

There are several future directions for the research and development of 1-(2-chloro-4-methylbenzoyl)azepane. One potential direction is to modify the structure of 1-(2-chloro-4-methylbenzoyl)azepane to improve its selectivity and reduce its toxicity to normal cells. Another direction is to investigate the synergistic effects of 1-(2-chloro-4-methylbenzoyl)azepane with other anticancer drugs, such as immune checkpoint inhibitors and tyrosine kinase inhibitors. Moreover, the potential of 1-(2-chloro-4-methylbenzoyl)azepane as an immunotherapeutic agent should be further explored, as it may provide a new approach to cancer treatment.

Synthesis Methods

The synthesis of 1-(2-chloro-4-methylbenzoyl)azepane involves the reaction of 2-chloro-4-methylbenzoyl chloride with azepane in the presence of a base. This reaction leads to the formation of 1-(2-chloro-4-methylbenzoyl)azepane as a white solid with a melting point of 92-94°C. The purity of the compound can be confirmed by NMR spectroscopy and mass spectrometry.

Scientific Research Applications

1-(2-chloro-4-methylbenzoyl)azepane has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. In addition, 1-(2-chloro-4-methylbenzoyl)azepane has been shown to inhibit the growth of drug-resistant cancer cells, making it a promising candidate for the development of new anticancer drugs.

properties

IUPAC Name

azepan-1-yl-(2-chloro-4-methylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO/c1-11-6-7-12(13(15)10-11)14(17)16-8-4-2-3-5-9-16/h6-7,10H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKSQHNMPQXVAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N2CCCCCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6634074

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